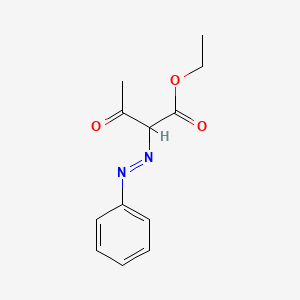

Ethyl 2-(phenylazo)acetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-2-phenyldiazenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKOBYPTHJKDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271598 | |

| Record name | Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-33-9 | |

| Record name | Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetic acid, 2-(phenylazo)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(phenylazo)acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 2-(phenylazo)acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(phenylazo)acetoacetate, a compound of interest in various chemical and pharmaceutical research areas. This document collates available data on its properties, outlines experimental protocols for its synthesis and characterization, and presents key chemical behaviors through structured diagrams.

Core Physical and Chemical Properties

This compound, with the CAS number 5462-33-9, is an organic compound with the molecular formula C₁₂H₁₄N₂O₃.[1][2][3] It is also known by its IUPAC name, ethyl 3-oxo-2-phenyldiazenylbutanoate.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 234.25 g/mol | [1][2][3] |

| Melting Point | 75-80 °C | [4] |

| Boiling Point | 297.1 °C at 760 mmHg | [2][5] |

| Density | 1.13 g/cm³ | [2][5] |

| Flash Point | 115.5 °C | [2][5] |

| Refractive Index | 1.534 | [2][5] |

Computed Properties

Computational models provide further insight into the molecular characteristics of this compound.

| Property | Value | Source |

| XLogP3 | 2.4 | [1] |

| pKa (Predicted) | 8.16 ± 0.59 | [4] |

| Polar Surface Area | 68.1 Ų | [1] |

| Rotatable Bond Count | 5 | [1] |

Chemical Characteristics and Reactivity

A significant feature of this compound is its existence in a tautomeric equilibrium.[3] Due to the presence of the phenylazo group, the compound predominantly exhibits azo-hydrazone tautomerism, existing as an equilibrium mixture of the keto-azo form and the more stable keto-hydrazone form.[3] This equilibrium can be influenced by the solvent and the electronic nature of any substituents.[3]

This compound can participate in various chemical reactions. For instance, it reacts with cyanoacetyl hydrazine under different conditions to yield different heterocyclic products, such as pyridazine or pyrazole derivatives, which have shown potential anti-tumor activities.[6]

References

- 1. This compound | C12H14N2O3 | CID 21615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 5462-33-9, Information for this compound 5462-33-9, Suppliers of Other Regions this compound 5462-33-9 [chemnet.com]

- 3. This compound | 5462-33-9 | Benchchem [benchchem.com]

- 4. 2-(PHENYLAZO)ACETOACETIC ACID ETHYL ESTER | 5462-33-9 [chemicalbook.com]

- 5. chemnet.com [chemnet.com]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(phenylazo)acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of Ethyl 2-(phenylazo)acetoacetate (EPAA). This compound is a notable intermediate in organic synthesis, particularly in the formation of heterocyclic systems. A key feature of its molecular structure is the existence of a prominent azo-hydrazone tautomerism, which significantly influences its chemical and physical properties.

Molecular Structure and Properties

This compound, with the chemical formula C₁₂H₁₄N₂O₃, has a molecular weight of 234.25 g/mol .[1] Its IUPAC name is ethyl 3-oxo-2-(phenyldiazenyl)butanoate.[1] The molecule's structure is characterized by an ethyl acetoacetate core substituted with a phenylazo group at the α-carbon.

A critical aspect of EPAA's structure is its existence as an equilibrium mixture of two tautomeric forms: the keto-azo form and the more stable keto-hydrazone form.[2] This tautomerism involves the migration of a proton and results in two distinct structural isomers that coexist.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol [1] |

| IUPAC Name | ethyl 3-oxo-2-(phenyldiazenyl)butanoate[1] |

| CAS Number | 5462-33-9 |

The logical relationship of the tautomeric forms is visualized below.

References

Spectroscopic data of Ethyl 2-(phenylazo)acetoacetate (NMR, IR, UV-Vis)

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-(phenylazo)acetoacetate

Introduction

This compound is an organic compound with significant applications in chemical synthesis, particularly as a precursor for heterocyclic compounds and as a ligand in coordination chemistry. Its molecular structure, characterized by the presence of an azo group coupled to an acetoacetate moiety, gives rise to interesting spectroscopic properties. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, intended for researchers, scientists, and professionals in drug development.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the keto-azo and the more stable keto-hydrazone forms. This equilibrium can be influenced by the solvent and the electronic nature of substituents, and it significantly impacts the observed spectroscopic data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the methyl group of the acetoacetate portion, and the phenyl ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| CH₃ (Ethyl) | ~1.3 | Triplet | Coupled to the CH₂ group. |

| CH₂ (Ethyl) | ~4.2 | Quartet | Coupled to the CH₃ group. |

| CH₃ (Aceto) | ~2.5 | Singlet | |

| CH (Phenyl) | ~7.2-7.8 | Multiplet | The exact pattern depends on the electronic environment influenced by the azo group. |

| NH (Hydrazone) | ~12-15 | Broad Singlet | This peak is characteristic of the keto-hydrazone tautomer and may be broad due to hydrogen bonding and exchange. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | ~14 |

| CH₂ (Ethyl) | ~61 |

| CH₃ (Aceto) | ~25 |

| C=O (Ester) | ~165 |

| C=O (Ketone) | ~195 |

| C-N | ~140 |

| C (Phenyl) | ~120-150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazone) | Stretching | 3100-3300 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | ~1735 |

| C=O (Ketone) | Stretching | ~1680 |

| C=N/N=N | Stretching | 1550-1650 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ester) | Stretching | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Azo compounds are known for their chromophoric nature. The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to solvent polarity.

| Transition | Expected λmax (nm) | Notes |

| π→π | ~250-300 | High intensity, associated with the conjugated system. |

| n→π | ~350-450 | Lower intensity, involving non-bonding electrons of the nitrogen atoms. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Dilute the stock solution to obtain a concentration that gives an absorbance reading in the range of 0.1-1.0.

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the cuvette containing the sample solution.

-

Scan the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural confirmation.

An In-depth Technical Guide to the Tautomerism of Ethyl 2-(phenylazo)acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(phenylazo)acetoacetate is a β-ketoester derivative that exhibits significant tautomerism, a phenomenon crucial to its chemical reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, focusing on the predominant azo-hydrazone tautomerism. It includes a summary of spectroscopic data, detailed experimental protocols for synthesis and analysis, and visualizations of the core chemical principles and workflows. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates data from closely related analogous compounds to provide a comprehensive and practical resource.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This compound, possessing both a β-dicarbonyl moiety and a phenylazo group, can theoretically exist in multiple tautomeric forms. While keto-enol tautomerism is characteristic of β-dicarbonyl compounds, the presence of the azo group introduces a more dominant equilibrium between the keto-azo and the keto-hydrazone forms.[1] The keto-hydrazone tautomer is generally considered to be the more stable form.[1] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of any substituents on the phenyl ring.

Tautomeric Forms of this compound

The primary tautomeric equilibrium in this compound is between the keto-azo and the keto-hydrazone forms. A potential, though less significant, keto-enol tautomerism also exists.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(phenylazo)acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis and Starting Materials

The synthesis of Ethyl 2-(phenylazo)acetoacetate is a well-established process in organic chemistry, primarily achieved through the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, in this case, ethyl acetoacetate. The principal starting materials for this synthesis are aniline, a diazotizing agent (typically sodium nitrite in an acidic medium), and ethyl acetoacetate.

The overall reaction proceeds in two key stages:

-

Diazotization of Aniline: Aniline is treated with nitrous acid (formed in situ from sodium nitrite and a mineral acid, such as hydrochloric acid) at low temperatures (0-5 °C) to produce a benzenediazonium chloride solution.[1][2][3] This intermediate is highly reactive and is typically used immediately in the subsequent step without isolation.[1]

-

Azo Coupling (Japp-Klingemann Reaction): The benzenediazonium salt is then introduced to a solution of ethyl acetoacetate, an active methylene compound.[4][5] The coupling reaction is facilitated by a base, such as sodium acetate, which deprotonates the α-carbon of the ethyl acetoacetate, enabling its nucleophilic attack on the diazonium salt.[6] This results in the formation of this compound.

The key starting materials and reagents are summarized in the table below:

| Starting Material/Reagent | Role in Synthesis |

| Aniline (or substituted anilines) | Source of the phenylazo group |

| Sodium Nitrite (NaNO₂) | Diazotizing agent, precursor to nitrous acid |

| Hydrochloric Acid (HCl) or other mineral acids | Provides the acidic medium for diazotization |

| Ethyl Acetoacetate | Active methylene compound that couples with the diazonium salt |

| Sodium Acetate (NaCH₃CO₂) | Base to facilitate the coupling reaction |

| Ethanol/Water | Solvents for the reaction |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, compiled from established procedures.[6]

Step 1: Preparation of Benzenediazonium Chloride Solution

-

In a beaker, dissolve the appropriate aniline (9.8 mmol) in a mixture of 37% hydrochloric acid (2.5 mL), water (1.5 mL), and 96% ethanol (1.5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate vessel, prepare a solution of sodium nitrite (10.63 mmol) in water (4.25 mL).

-

Slowly add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature at 0 °C and stirring continuously.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

Step 2: Coupling Reaction

-

In a separate flask, prepare a solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in 96% ethanol (2.5 mL).

-

Add both of these solutions to the freshly prepared benzenediazonium chloride solution while ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at a temperature below 5 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, this compound, will precipitate out of the solution.

-

The precipitate can then be collected by filtration, washed with cold water, and dried.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yield | 70% | [6] |

| Melting Point | 56.7-59.4 °C | [6] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [7] |

| Molecular Weight | 234.25 g/mol | [7] |

Spectroscopic Data:

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 14.82 (s, 1H, NH), 7.41 (m, 4H, Ar), 4.30 (q), 2.50 (s), 1.40 (t) | [6] |

| FTIR (cm⁻¹) | The N-H stretch band may appear weak or absent in the range of 3300-3500 cm⁻¹ | [6] |

| Mass Spectrometry (ESI-MS) | Molecular ions observed as adducts of hydrogen and/or sodium | [6] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a well-defined reaction pathway. The key steps are the formation of the electrophilic diazonium ion and its subsequent reaction with the enolate of ethyl acetoacetate.

Caption: Reaction pathway for this compound synthesis.

The experimental workflow can be visualized as a sequential process, starting from the preparation of the diazonium salt to the final isolation of the product.

Caption: Experimental workflow for the synthesis process.

References

- 1. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 2. quora.com [quora.com]

- 3. ck12.org [ck12.org]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C12H14N2O3 | CID 21615 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(phenylazo)acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(phenylazo)acetoacetate, a versatile organic compound with applications in chemical synthesis and potential for drug discovery. The IUPAC name for this compound is ethyl 3-oxo-2-phenyldiazenylbutanoate [1]. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis via the Japp-Klingemann reaction, and presents its spectroscopic data. Furthermore, this guide explores its relevance in drug development, with a focus on the antiplatelet activity of its derivatives, and includes diagrams of key chemical processes to facilitate understanding.

Chemical Properties and Data

This compound is a solid organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol [1][2]. It is characterized by the presence of an azo group (-N=N-) linking a phenyl ring to an acetoacetate backbone. This structure allows for interesting chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 3-oxo-2-phenyldiazenylbutanoate | [1] |

| CAS Number | 5462-33-9 | [3] |

| Molecular Formula | C12H14N2O3 | [1] |

| Molecular Weight | 234.25 g/mol | [2] |

| Boiling Point | 297.1 °C at 760 mmHg | [3] |

| Density | 1.13 g/cm³ | [3] |

| Flash Point | 115.5 °C | [3] |

Synthesis via Japp-Klingemann Reaction

The primary method for synthesizing this compound and its derivatives is the Japp-Klingemann reaction[4]. This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, such as ethyl acetoacetate.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of this compound derivatives[5].

Materials:

-

Aniline (9.8 mmol)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (10.63 mmol)

-

Ethyl Acetoacetate (9.8 mmol)

-

Sodium Acetate

-

Ethanol (96%)

-

Water

-

Ice bath

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline (9.8 mmol) in a mixture of water (1.5 mL) and 96% ethanol (1.5 mL).

-

Add concentrated hydrochloric acid dropwise while stirring in an ice bath until the aniline is completely dissolved and the solution is acidic.

-

Slowly add a solution of sodium nitrite (10.63 mmol) in water (4.25 mL) to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes in the ice bath to ensure complete formation of the benzenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve ethyl acetoacetate (9.8 mmol) in 96% ethanol.

-

Add a solution of sodium acetate in water to the ethyl acetoacetate solution and cool it in an ice bath.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the ethyl acetoacetate solution with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

-

Isolation and Purification:

-

Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, add water to the mixture to precipitate the crude product.

-

Filter the solid product, wash it with cold water, and dry it.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure this compound.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

Table 2: Spectroscopic Data for this compound and its Derivatives

| Spectroscopic Technique | Characteristic Peaks/Signals (for derivatives) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 14.82 (s, 1H, NH), 7.41 (m, 4H, Ar-H), 7.18 (t, 1H, Ar-H), 4.34 (q, 2H, ethyl), 2.60 (s, 3H, methyl), 1.41 (t, 3H, ethyl) | [6] |

| FT-IR (cm⁻¹) | 1723 (C=O, ester), 1527 (N=N stretch), 781, 707 (C-H bend, aromatic) | [6] |

| ESI-MS (m/z) | 256 [M+Na]⁺ (for the unsubstituted derivative) | [6] |

Note: The provided spectroscopic data is for the unsubstituted phenyl derivative as reported in a study on its analogues. The exact values for the title compound may vary slightly.

Applications in Drug Development

While direct biological data for this compound is limited, its derivatives have shown promising activity, particularly as antiplatelet agents. This suggests that the core structure is a valuable scaffold for the development of new therapeutic agents.

Antiplatelet Activity

A study on a series of ethyl acetoacetate phenylhydrazone derivatives demonstrated their potential to inhibit platelet aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP)[6].

Table 3: In Vitro Antiplatelet Activity of this compound Derivatives

| Compound (Substituent on Phenyl Ring) | % Inhibition (1 mM) vs. AA | % Inhibition (1 mM) vs. ADP | IC₅₀ (mM) vs. AA | IC₅₀ (mM) vs. ADP |

| H | 65 | 40 | >1 | >1 |

| 4-OH | 85 | 80 | 0.45 | 0.6 |

| 4-OCH₃ | 78 | 65 | 0.7 | >1 |

| 4-CH₃ | 72 | 55 | 0.8 | >1 |

| 4-Cl | 50 | 35 | >1 | >1 |

| 4-NO₂ | 30 | 20 | >1 | >1 |

Data adapted from Farhady et al.[6]

The results indicate that derivatives with electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring exhibit higher antiplatelet activity, particularly against AA-induced aggregation[6]. The 4-hydroxy derivative was identified as the most potent compound in the series[6].

Mechanism of Action and Signaling Pathways

The antiplatelet effect of these compounds is believed to be related to the inhibition of the cyclooxygenase (COX) pathway, which is involved in the conversion of arachidonic acid to pro-aggregatory thromboxanes.

Caption: Inhibition of the arachidonic acid pathway by this compound derivatives.

Conclusion

This compound is a readily synthesizable compound with a versatile chemical structure. While its own biological profile is not extensively studied, its derivatives have demonstrated significant antiplatelet activity, highlighting the potential of this chemical scaffold in the development of new cardiovascular drugs. Further research into the synthesis of novel derivatives and a more in-depth investigation of their structure-activity relationships and toxicological profiles are warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers and scientists interested in leveraging this compound for future research and drug development endeavors.

References

- 1. This compound | C12H14N2O3 | CID 21615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5462-33-9 | Benchchem [benchchem.com]

- 3. This compound 5462-33-9, Information for this compound 5462-33-9, Suppliers of Other Regions this compound 5462-33-9 [chemnet.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(phenylazo)acetoacetate

This technical guide provides a comprehensive overview of Ethyl 2-(phenylazo)acetoacetate, a versatile chemical intermediate with applications in synthesis and research. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, with the CAS number 5462-33-9, is an organic compound characterized by the presence of an azo group coupled to an acetoacetate moiety.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | Clear light yellow liquid | BOC Sciences |

| Purity | Typically 95-97% | [2] |

| Density | 1.13 g/cm³ | ChemNet |

| Boiling Point | 297.1 °C at 760 mmHg | ChemNet |

| Flash Point | 115.5 °C | ChemNet |

| Refractive Index | 1.534 | ChemNet |

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The typical purity offered by these suppliers ranges from 95% to 97%.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Notes |

| Benchchem | ≥95% | Research chemical |

| BOC Sciences | 97% | Industrial and reagent grade |

| ChemNet | Not specified | Connects to various suppliers |

| Sigma-Aldrich | Not specified | Part of a collection of rare chemicals, analytical data not collected by the supplier.[3] |

Synthesis and Reaction Mechanisms

The synthesis of this compound and its derivatives is often achieved through the Japp-Klingemann reaction.[4][5][6][7][8] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, such as ethyl acetoacetate.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for the formation of hydrazones from β-keto-acids or their esters and aryl diazonium salts.[4][5] The reaction proceeds through the formation of an azo intermediate, which then undergoes hydrolysis and rearrangement to yield the final hydrazone product.[4] These hydrazones are valuable intermediates in the synthesis of various heterocyclic compounds, including indoles and pyrazoles.[4]

Azo-Hydrazone Tautomerism

This compound exists as an equilibrium mixture of two tautomeric forms: the keto-azo form and the more stable keto-hydrazone form.[2] This tautomerism is a key feature of its chemical behavior and reactivity.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound derivatives, adapted from the literature.[9]

Materials:

-

Aniline derivative

-

37% Hydrochloric acid

-

Sodium nitrite

-

Sodium acetate

-

Ethyl acetoacetate

-

Ethanol (96%)

-

Water

Procedure:

-

A solution of the appropriate aniline (9.8 mmol) and 37% hydrochloric acid (2.5 mL) in water (1.5 mL) and 96% ethanol (1.5 mL) is prepared.

-

The solution is cooled to 0 °C, and a solution of sodium nitrite (10.63 mmol) in water (4.25 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in 96% ethanol (2.5 mL) are then added, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at a temperature below 5 °C, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.[2]

Table 3: Expected FT-IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (Ester and Ketone) | 1650-1750 | Stretching |

| C-H (Aromatic) | >3000 | Stretching |

| C-C (Aromatic) | 1450-1600 | Stretching |

| C-O (Ester) | 1000-1300 | Stretching |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the different types of protons and their chemical environments.[2]

Table 4: Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Splitting Pattern |

| CH₃ (Ethyl) | ~1.3 | Triplet |

| CH₂ (Ethyl) | ~4.2 | Quartet |

| CH₃ (Acetoacetate) | ~2.3 | Singlet |

| Aromatic Protons | 7.0-8.0 | Multiplet |

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling should be based on the safety precautions for similar azo compounds and β-keto-esters. For related compounds like ethyl acetoacetate, hazards include being a combustible liquid.[10][11] For other related azo compounds, potential hazards may include skin, eye, and respiratory irritation.

General Precautions:

-

Use in a well-ventilated area or a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Avoid contact with skin and eyes.[12]

-

Avoid inhalation of vapors.[12]

-

Store in a tightly sealed container in a cool, dry place.[12]

Applications in Drug Development

This compound and its derivatives serve as important precursors in the synthesis of a variety of heterocyclic compounds with potential biological activities.[9] For instance, phenylhydrazone derivatives of ethyl acetoacetate have been synthesized and evaluated for their antiplatelet activities, which are relevant in the context of cardiovascular diseases.[9] The synthesis of novel compounds from this precursor can lead to the discovery of new therapeutic agents that may act on various signaling pathways. While this compound is not a direct modulator of a specific signaling pathway, its utility lies in providing a scaffold for the generation of libraries of compounds for screening in drug discovery programs.

The general workflow for utilizing this compound in drug discovery is outlined below.

References

- 1. This compound | C12H14N2O3 | CID 21615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5462-33-9 | Benchchem [benchchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. Japp klingemann reaction | PPTX [slideshare.net]

- 8. scispace.com [scispace.com]

- 9. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chempoint.com [chempoint.com]

- 12. cochise.edu [cochise.edu]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(phenylazo)acetoacetate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(phenylazo)acetoacetate is a versatile and highly reactive precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including the azo group and the β-ketoester functionality, allow for diverse cyclization reactions, making it a valuable building block in medicinal and materials chemistry. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyridazines, pyrazoles, and their fused derivatives, utilizing this compound and its tautomeric form, ethyl 2-(2-phenylhydrazono)-3-oxobutanoate. The methodologies presented herein are aimed at providing researchers with practical guidance for the efficient synthesis of these important chemical entities.

I. Synthesis of Pyridazine Derivatives

The reaction of this compound with hydrazine derivatives is a common strategy for the synthesis of pyridazine scaffolds. The choice of reaction conditions can significantly influence the final product.

Application Note:

The reaction between this compound and cyanoacetyl hydrazine can be directed to selectively form either a pyridazine or a pyrazole derivative by modifying the reaction conditions. In the presence of ammonium acetate in an oil bath at elevated temperatures, a pyridazine derivative is formed.[1] This method provides a straightforward entry into functionalized pyridazine systems.

Table 1: Synthesis of a Pyridazine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| This compound | Cyanoacetyl hydrazine | Ammonium acetate, 120°C, oil bath | Ethyl 6-amino-5-cyano-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxylate | Not explicitly stated | [1] |

Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxylate[1]

-

Preparation of this compound: To a cold solution (0-5 °C) of ethyl acetoacetate (1.30 g, 0.01 mol) in ethanol (50 mL) containing sodium acetate (2.54 g, 0.03 mol), add benzenediazonium chloride (1.40 g, 0.01 mol) with continuous stirring.

-

Reaction with Cyanoacetyl Hydrazine: To the freshly prepared this compound, add cyanoacetyl hydrazine (1.0 g, 0.01 mol) and ammonium acetate.

-

Reaction Conditions: Heat the mixture in an oil bath at 120°C.

-

Work-up and Purification: The work-up procedure to isolate and purify the pyridazine derivative is not detailed in the provided reference. General methods would involve cooling the reaction mixture, followed by precipitation or extraction, and purification by recrystallization or column chromatography.

Caption: Synthesis of a pyridazine derivative.

II. Synthesis of Pyrazole Derivatives

The reaction of this compound or the in-situ formation of a phenylhydrazone followed by cyclization is a cornerstone for the synthesis of pyrazole and pyrazolone derivatives.

Application Note:

The synthesis of pyrazoles can be achieved under milder, basic conditions. For instance, the reaction of this compound with cyanoacetyl hydrazine in the presence of an organic base like triethylamine (Et3N) in ethanol leads to the formation of a pyrazole derivative.[1] This regioselective synthesis highlights the tunability of the reaction outcome. Furthermore, the reaction of ethyl acetoacetate with phenylhydrazine is a classical method for preparing 3-methyl-1-phenylpyrazol-5-one.

Table 2: Synthesis of Pyrazole and Pyrazolone Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| This compound | Cyanoacetyl hydrazine | Ethanolic Et3N | Pyrazole derivative | Not explicitly stated | [1] |

| 3-Amino-5-hydrazino-4-phenylazo-1H-pyrazole | Ethyl acetoacetate | Absolute ethanol, reflux, 10 h | 3-Methyl-1-(4-(phenylazo)-1H-pyrazol-5-yl)-1H-pyrazol-5(4H)-one | 65 |

Experimental Protocol: Synthesis of 3-Methyl-1-(4-(phenylazo)-1H-pyrazol-5-yl)-1H-pyrazol-5(4H)-one[2]

-

Reactants: To a solution of 3-amino-5-hydrazino-4-phenylazo-1H-pyrazole (0.21 g, 1 mmol) in absolute ethanol (20 mL), add ethyl acetoacetate (0.1 g, 1 mmol).

-

Reaction: Heat the reaction mixture under reflux for 10 hours.

-

Isolation: Concentrate the solution and cool to allow the solid product to precipitate.

-

Purification: Filter off the solid, dry it, and recrystallize from benzene to obtain the pure product.

Caption: Experimental workflow for N-pyrazolylpyrazole synthesis.

III. Synthesis of Fused Heterocyclic Systems

This compound and its derivatives are excellent starting materials for the construction of more complex, fused heterocyclic systems, which are of significant interest in drug discovery.

Application Note:

The pyrazole derivatives synthesized from this compound can be further elaborated to create fused ring systems. For example, a synthesized pyrazole derivative can react with various reagents to form pyranopyrazoles.

Table 3: Synthesis of a Fused Pyranopyrazole Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |

| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehyde | Malononitrile | Not specified | 6-Amino-3-methyl-1,4-dihydropyrano[2,3-b]pyrazole-5-carbonitrile | Not specified | [2] |

Experimental Protocol: Synthesis of 6-Amino-3-methyl-1,4-dihydropyrano[2,3-b]pyrazole-5-carbonitrile[3]

-

Starting Material Synthesis: Prepare 3-methyl-1-phenyl-5-pyrazolone by reacting phenylhydrazine with ethyl acetoacetate.

-

Reaction: Treat the 3-methyl-1-phenyl-5-pyrazolone with malononitrile and benzaldehyde. (Note: The reference does not provide specific reaction conditions such as solvent, temperature, or catalyst).

-

Work-up and Purification: The general procedure would involve isolation of the crude product followed by purification, likely through recrystallization, to obtain the desired pyranopyrazole derivative.

Caption: Synthesis of a fused pyranopyrazole.

Conclusion

This compound is a highly valuable and versatile reagent in heterocyclic synthesis. The protocols and data presented here demonstrate its utility in constructing a variety of important heterocyclic scaffolds. The ability to control the reaction outcome by modifying the reaction conditions makes it a powerful tool for synthetic chemists. The synthesized heterocycles have shown potential biological activities, underscoring their importance in the field of drug development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel heterocyclic structures with interesting chemical and biological properties.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-(phenylazo)acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing ethyl 2-(phenylazo)acetoacetate as a key starting material. The reaction proceeds via a cyclocondensation reaction with hydrazine derivatives. This application note includes a comprehensive experimental protocol, a summary of reaction parameters for the synthesis of representative pyrazole derivatives, and diagrams illustrating the chemical transformation and experimental workflow.

Introduction

Pyrazole moieties are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is, therefore, a cornerstone of many drug discovery and development programs. One versatile method for the construction of the pyrazole ring is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This compound, which exists in equilibrium with its phenylhydrazone tautomer, serves as an excellent precursor for the synthesis of various functionalized pyrazoles. This protocol details a reliable method for this transformation.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of representative pyrazole derivatives from this compound.

| Product Name | Reagent | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) | Reference |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Malononitrile | Ethanol | Piperidine | 4 | 85 | N/A |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Hydrazine hydrate | Ethanol | Acetic acid (catalytic) | 2 | 90 | [1] |

| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Ethyl cyanoacetate | Ethanol | Sodium ethoxide | 6 | 78 | N/A |

| N'-(cyanoacetyl)-2-(1-ethoxycarbonyl-2-oxopropyl)hydrazinecarboxamide | Cyanoacetyl hydrazine | Ethanol/Triethylamine | Triethylamine | 3 | Not specified | [2] |

| 3-Amino-5-hydrazino-4-(phenylazo)-1H-pyrazole | Hydrazine hydrate | Absolute Ethanol | - | 6 | 75 |

Note: Yields are based on reported literature values or are typical for these types of reactions. "N/A" indicates that a specific literature citation for this exact transformation was not found in the immediate search, but the conditions are based on standard, analogous chemical transformations.

Experimental Protocols

General Procedure for the Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of a pyrazole derivative via the reaction of this compound with a hydrazine-containing reagent.

Materials:

-

This compound

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, cyanoacetyl hydrazine)

-

Absolute Ethanol

-

Base/Catalyst (e.g., Triethylamine, Piperidine, Acetic Acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard glassware for workup and purification

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq.). If a basic or acidic catalyst is required, it is added at this stage (typically a catalytic amount, or in the case of a base like triethylamine, it can be used in slight excess).

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC, typically after 2-6 hours), cool the reaction mixture to room temperature. For the synthesis of N'-(cyanoacetyl)-2-(1-ethoxycarbonyl-2-oxopropyl)hydrazinecarboxamide, the mixture is poured into ice/water containing hydrochloric acid to precipitate the product[2]. For other derivatives, the product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or an appropriate solvent to remove any soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or an ethanol/water mixture) to yield the pure pyrazole derivative.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Mandatory Visualization

Signaling Pathway/Reaction Mechanism

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Workflow

Caption: Experimental workflow for pyrazole synthesis.

References

Application of Ethyl 2-(phenylazo)acetoacetate in the Synthesis of Pyrazolone Azo Dyes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(phenylazo)acetoacetate is a versatile chemical intermediate primarily utilized in the synthesis of heterocyclic compounds, most notably pyrazolone-based azo dyes. These dyes are a significant class of synthetic colorants known for their bright yellow to reddish-orange hues and their application as disperse dyes for hydrophobic fibers such as polyester. The synthesis involves a key cyclization reaction of this compound with hydrazines, leading to the formation of 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone and its derivatives. Beyond the realm of textiles, the pyrazolone core is also a scaffold of interest in medicinal chemistry, exhibiting a range of biological activities.

This document provides detailed application notes on the synthesis of pyrazolone azo dyes from this compound, including experimental protocols and a summary of quantitative data for representative dye structures.

Synthesis of this compound

The precursor, this compound, is typically synthesized via the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with a β-ketoester, in this case, ethyl acetoacetate. The reaction proceeds by the nucleophilic attack of the enolate of ethyl acetoacetate on the diazonium salt, followed by the cleavage of the acetyl group under the reaction conditions to yield the desired arylazo-β-ketoester.

Core Application: Synthesis of Phenylazopyrazolone Dyes

The principal application of this compound in dye synthesis is its conversion to phenylazopyrazolone dyes. This is achieved through a condensation and cyclization reaction with a hydrazine, most commonly phenylhydrazine. The reaction results in the formation of a stable, colored 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone.

Diagram of the Synthesis Pathway

Caption: General synthesis pathway for pyrazolone azo dyes.

Quantitative Data of Synthesized Phenylazopyrazolone Dyes

The following table summarizes the key quantitative data for a selection of 1-phenyl-3-methyl-4-(arylazo)-5-pyrazolone dyes, which can be synthesized from appropriately substituted starting materials following the general synthetic route.

| Dye Structure | Aryl Substituent (R) | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| 1 | H | ~85 | 156-158 | 395 | Not Reported |

| 2 | 4-Cl | >90 | 198-200 | 402 | Not Reported |

| 3 | 4-NO₂ | ~92 | 245-247 | 440 | Not Reported |

| 4 | 4-OCH₃ | ~88 | 150-152 | 410 | Not Reported |

| 5 | 2-CH₃ | ~80 | 135-137 | 398 | Not Reported |

Note: The data presented is compiled from various sources and may vary depending on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Japp-Klingemann Reaction)

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethyl Acetoacetate

-

Sodium Acetate

-

Ethanol

-

Ice

Procedure:

-

Diazotization of Aniline:

-

In a beaker, dissolve aniline (0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.05 mol in 10 mL of water) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

-

-

Coupling Reaction:

-

In a separate larger beaker, dissolve ethyl acetoacetate (0.05 mol) in ethanol (50 mL).

-

Add a solution of sodium acetate (0.15 mol) in water (50 mL) to the ethyl acetoacetate solution and cool it to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the reaction mixture for 1-2 hours in the ice bath. A yellow to orange precipitate of this compound will form.

-

Filter the crude product, wash it thoroughly with cold water, and dry it.

-

The product can be further purified by recrystallization from ethanol.

-

Workflow for the Synthesis of this compound

Caption: Experimental workflow for Japp-Klingemann reaction.

Protocol 2: Synthesis of 1-Phenyl-3-methyl-4-(phenylazo)-5-pyrazolone

Materials:

-

This compound

-

Phenylhydrazine

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.01 mol) in glacial acetic acid (20 mL).

-

Add phenylhydrazine (0.01 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

-

A colored precipitate of 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone will form.

-

Filter the solid product, wash it with water until the filtrate is neutral, and then dry it.

-

The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Applications of Phenylazopyrazolone Dyes

-

Textile Industry: The primary application of these dyes is in the coloration of synthetic fibers, particularly polyester, due to their disperse nature.[1] They exhibit good lightfastness and sublimation fastness, which are crucial properties for textile dyes.

-

Coloration of Plastics and Resins: These dyes can be used to impart color to various polymers and resins.

-

Ink and Paint Formulations: The vibrant yellow to orange shades of phenylazopyrazolone dyes make them suitable for use as pigments in printing inks and paints.[2]

-

Potential Biological Applications: The pyrazolone nucleus is a well-known pharmacophore. While the primary use of these specific azo compounds is as dyes, derivatives are investigated for their potential biological activities.

Conclusion

This compound serves as a pivotal intermediate in the synthesis of a commercially important class of pyrazolone azo dyes. The synthetic pathway, primarily involving the Japp-Klingemann reaction followed by cyclization with hydrazines, is a well-established and efficient method for producing these colorants. The resulting 1-phenyl-3-methyl-4-(phenylazo)-5-pyrazolone dyes and their derivatives find widespread application in the textile and coatings industries due to their desirable coloristic and fastness properties. Further research into the derivatization of this scaffold holds promise for the development of novel colorants and potentially bioactive molecules.

References

- 1. Dyeing of Polyester with 4-Fluorosulfonylphenylazo-5-pyrazolone Disperse Dyes and Application of Environment-Friendly Aftertreatment for Their High Color Fastness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(phenylazo)acetoacetate: A Versatile Precursor for the Synthesis of Pharmaceutical Compounds

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(phenylazo)acetoacetate is a highly valuable and versatile precursor in the synthesis of a wide range of pharmaceutical compounds. Its inherent reactivity, arising from the presence of multiple functional groups including an ester, a ketone, and a phenylazo group, makes it an ideal starting material for the construction of complex heterocyclic scaffolds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant pyrazole and indole derivatives.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the Japp-Klingemann reaction. This reaction facilitates the formation of arylhydrazones, which are crucial precursors for the synthesis of indoles and pyrazoles – core structures in numerous therapeutic agents.[2][3]

1. Synthesis of Pyrazole Derivatives:

Pyrazole-containing compounds are a significant class of pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] Notably, the pyrazole moiety is the central component of the blockbuster anti-inflammatory drug, Celecoxib. This compound serves as a precursor to 1,3-dicarbonyl compounds which, upon condensation with hydrazine derivatives, yield substituted pyrazoles.

2. Synthesis of Indole Derivatives:

The indole scaffold is another privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs with activities ranging from anti-migraine (triptans) to anticancer. The phenylhydrazone intermediate, readily prepared from this compound via the Japp-Klingemann reaction, can undergo Fischer indole synthesis to produce substituted indole-2-carboxylates, which are versatile intermediates for more complex indole-based pharmaceuticals.[3][6]

Data Presentation: Synthesis of Pharmaceutical Precursors

The following tables summarize quantitative data for the synthesis of key intermediates and final products derived from ethyl acetoacetate and its azo-derivatives.

Table 1: Synthesis of Pyrazolone Derivatives from Ethyl Acetoacetate and Phenylhydrazine

| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 3-Methyl-1-phenylpyrazol-5-one | Ethyl acetoacetate, Phenylhydrazine | Reflux in ethanol | Good | 127-131 | [7] |

| 4-Arylidenepyrazolone derivatives | Ethyl acetoacetate, Phenylhydrazine, Aryl aldehyde | Microwave, Solvent-free | 83-95 | 164-215 | [8] |

Table 2: Synthesis of Celecoxib and its Analogs

| Compound Name | Key Intermediates | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Celecoxib | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinobenzenesulfonamide hydrochloride | Reflux in ethanol/ethyl acetate with HCl | 90-91 | 99.0-99.7 | [2] |

| Celecoxib Analogs (N-substituted) | Celecoxib, Substituted isothiocyanates | Anhydrous K2CO3 in dry acetone | - | - | [9] |

Table 3: Anti-inflammatory Activity of Synthesized Pyrazole Derivatives

| Compound | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 0.045 | 14.715 | 327 | [10] |

| Thymol-pyrazole hybrid 8b | 0.045 | 12.06 | 268 | [10] |

| Thymol-pyrazole hybrid 8g | 0.045 | 12.06 | 268 | [10] |

| Pyrazole derivative 2a | 0.01987 | - | - | [11] |

| Pyrazole derivative 3b | 0.03943 | 0.875 | 22.21 | [11] |

| Bipyrazole 41 | 0.72 | - | - | [12] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor molecule, this compound, which is a crucial first step for subsequent reactions.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Ethyl acetoacetate

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Diazotization of Aniline:

-

In a beaker, dissolve aniline (9.8 mmol) in a mixture of water (1.5 mL), ethanol (1.5 mL), and concentrated hydrochloric acid (2.5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (10.63 mmol) in water (4.25 mL) dropwise, while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate flask, prepare a solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in ethanol (2.5 mL).

-

To the diazonium salt solution, add the sodium acetate solution followed by the ethyl acetoacetate solution, ensuring the temperature is maintained below 5 °C.

-

A yellow precipitate of this compound will form.

-

-

Work-up and Purification:

-

Stir the reaction mixture for a further 30 minutes in the ice bath.

-

Collect the precipitate by filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (A Pyrazolone Derivative)

This protocol details the synthesis of a pyrazolone derivative, a key intermediate for various anti-inflammatory agents, starting from ethyl acetoacetate and phenylhydrazine. This reaction demonstrates the cyclization step that would follow the Japp-Klingemann reaction.

Reaction Pathway:

Caption: Synthesis of a pyrazolone derivative.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Absolute Ethanol

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, place a mixture of ethyl acetoacetate (1 mole equivalent) and phenylhydrazine (1 mole equivalent) in absolute ethanol.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by filtration.

-

Recrystallize the solid from diluted ethanol to obtain pure 3-methyl-1-phenylpyrazol-5(4H)-one.[7]

-

Protocol 3: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

This protocol outlines the general procedure for the Fischer indole synthesis, which can be adapted for the phenylhydrazone derivative of ethyl pyruvate (obtainable from this compound via the Japp-Klingemann reaction) to yield ethyl indole-2-carboxylate.

Logical Relationship Diagram:

Caption: Key steps in the Fischer indole synthesis.

Materials:

-

Ethyl pyruvate phenylhydrazone (or the crude product from the Japp-Klingemann reaction)

-

Anhydrous Ethanol or Acetic Acid

-

Acid catalyst (e.g., concentrated HCl, ZnCl₂, or polyphosphoric acid)

Procedure:

-

Reaction Setup:

-

Dissolve the ethyl pyruvate phenylhydrazone in a suitable solvent such as anhydrous ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[1]

-

-

Catalyst Addition and Reaction:

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

The crude indole product will often precipitate. Collect the solid by filtration.

-

If the product is oily, extract it with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure ethyl indole-2-carboxylate.

-

Conclusion

This compound is a cornerstone precursor for the synthesis of a diverse array of pharmaceutically important heterocyclic compounds. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to leverage this versatile molecule in the discovery and synthesis of novel therapeutic agents. The straightforward access to pyrazole and indole scaffolds through well-established synthetic routes underscores the continued importance of this compound in medicinal chemistry.

References

- 1. guidechem.com [guidechem.com]

- 2. CN104177294A - Preparation method of celecoxib - Google Patents [patents.google.com]

- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities : Oriental Journal of Chemistry [orientjchem.org]

- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for the Japp-Klingemann Reaction

For Researchers, Scientists, and Drug Development Professionals

The Japp-Klingemann reaction is a versatile and reliable method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2] These resulting hydrazones are valuable intermediates, particularly in the synthesis of indoles via the Fischer indole synthesis, a core reaction in the development of numerous pharmaceuticals and biologically active compounds.[1][3] This document provides detailed experimental procedures for the Japp-Klingemann reaction, quantitative data for representative reactions, and a visual representation of the experimental workflow.

Reaction Principle and Signaling Pathway

The Japp-Klingemann reaction proceeds through a well-established mechanism. Initially, a β-keto-ester or β-keto-acid is deprotonated by a base to form an enolate. This enolate then undergoes a nucleophilic attack on the aryl diazonium salt to form an azo compound. Subsequent hydrolysis of the ester or decarboxylation of the acid, followed by proton transfer, yields the final hydrazone product.[1][4]

Caption: General mechanism of the Japp-Klingemann reaction.

Experimental Protocols

Two detailed protocols are provided below, illustrating the versatility of the Japp-Klingemann reaction in synthesizing key intermediates for heterocyclic compounds.

Protocol 1: Synthesis of Ethyl Pyruvate Phenylhydrazone

This protocol details the synthesis of ethyl pyruvate phenylhydrazone from ethyl acetoacetate and aniline.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ethyl Acetoacetate

-

Sodium Acetate

-

Ethanol

-

Water

-

Ice

Procedure:

Part A: Diazotization of Aniline

-

In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes before use.

Part B: Japp-Klingemann Coupling

-

In a separate larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the mixture to stand at room temperature overnight.

Part C: Work-up and Purification

-

Pour the reaction mixture into a large volume of cold water.

-

The precipitated crude ethyl pyruvate phenylhydrazone is collected by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure ethyl pyruvate phenylhydrazone.

Protocol 2: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol describes a one-pot synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine, which proceeds via a Japp-Klingemann type intermediate followed by a Fischer indole cyclization.[5]

Materials:

-

Cyclohexanone (assuming 90% purity)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Methanol

-

Decolorizing Carbon

-

Water

-

75% Ethanol

Procedure:

-

In a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, heat a mixture of cyclohexanone (98 g, approx. 1 mole) and glacial acetic acid (360 g) to reflux with stirring.[5]

-

Add phenylhydrazine (108 g, 1 mole) dropwise over 1 hour while maintaining reflux.[5]

-

After the addition is complete, continue to heat the mixture under reflux for an additional hour.[5]

-

Pour the hot reaction mixture into a 1.5-liter beaker and stir manually as it solidifies.[5]

-

Cool the solidified mass to approximately 5 °C and collect the solid by suction filtration.[5]

-

Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.[5]

-

Air-dry the crude product overnight.[5]

-

Recrystallize the crude 1,2,3,4-tetrahydrocarbazole from 700 ml of methanol, using decolorizing carbon to remove colored impurities.[5]

-

A second crop of crystals can be obtained by concentrating the mother liquor. The total yield is typically in the range of 76-85%.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the two experimental protocols described above.

| Parameter | Protocol 1: Ethyl Pyruvate Phenylhydrazone | Protocol 2: 1,2,3,4-Tetrahydrocarbazole |

| Starting β-Keto Compound | Ethyl Acetoacetate | Cyclohexanone |

| Starting Aryl Amine | Aniline | Phenylhydrazine |

| Mole Ratio (Amine:Keto) | 1:1 | 1:1 |

| Base/Acid | Sodium Acetate / Acetic Acid | Glacial Acetic Acid |

| Solvent | Ethanol, Water | Glacial Acetic Acid, Methanol |

| Reaction Temperature (°C) | 0-5 (Coupling), Reflux (Cyclization) | Reflux |

| Reaction Time (hours) | 1-2 (stirring), then overnight | 2 |

| Typical Yield (%) | Not specified in general procedure | 76-85[5] |

Visual Workflow Diagram

The following diagram illustrates the general experimental workflow for a Japp-Klingemann reaction followed by a Fischer indole synthesis.

Caption: Experimental workflow for the Japp-Klingemann reaction.

References

Application Notes and Protocols for the Synthesis of Indole Derivatives via Ethyl 2-(phenylazo)acetoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethyl indole-2-carboxylate derivatives. The synthesis originates from the Japp-Klingemann reaction, which utilizes ethyl acetoacetate and an appropriate aryldiazonium salt to generate an arylhydrazone of ethyl pyruvate. This intermediate is then cyclized via the Fischer indole synthesis to yield the desired indole derivative. This methodology is a cornerstone in medicinal chemistry for the creation of diverse indole scaffolds, which are prevalent in many biologically active compounds.

Overview of the Synthetic Strategy

The synthesis of ethyl indole-2-carboxylate derivatives from ethyl 2-(phenylazo)acetoacetate proceeds in a two-step sequence, often performed as a one-pot synthesis.

Step 1: Japp-Klingemann Reaction

The initial step involves the reaction of an aryldiazonium salt with ethyl acetoacetate. This reaction proceeds via an azo coupling to form this compound as a transient intermediate. Under the reaction conditions, this intermediate undergoes hydrolysis and decarboxylation to yield the corresponding ethyl pyruvate arylhydrazone. This reaction is a reliable method for the preparation of arylhydrazones from β-keto esters.[1][2]

Step 2: Fischer Indole Synthesis

The crude or isolated ethyl pyruvate arylhydrazone is then subjected to acidic conditions to induce cyclization, forming the indole ring. This acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, is a robust and widely used method for constructing the indole nucleus.[3][4][5] A variety of Brønsted and Lewis acids can be employed as catalysts.[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl Indole-2-carboxylate

This protocol describes the synthesis of the parent ethyl indole-2-carboxylate from aniline.

Step A: Synthesis of Ethyl Pyruvate Phenylhydrazone via the Japp-Klingemann Reaction

-

Diazotization of Aniline: In a flask cooled to 0-5 °C, dissolve aniline (1.0 eq.) in a solution of concentrated hydrochloric acid (3.0 eq.) and water.

-

Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.

-

Japp-Klingemann Coupling: In a separate, larger flask, prepare a solution of ethyl acetoacetate (1.0 eq.) and sodium acetate (or another suitable base) in ethanol and water at 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.

-

The precipitated ethyl pyruvate phenylhydrazone is then collected by filtration, washed with water, and can be used in the next step without further purification.

Step B: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

-

Cyclization: To the crude ethyl pyruvate phenylhydrazone (1.0 eq.), add a suitable acid catalyst. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[7] Alternatively, a solution of a Brønsted acid like ethanolic HCl or a Lewis acid like zinc chloride can be used.[6]

-

Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the chosen catalyst (see Table 1). Typically, temperatures range from 80 °C to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice or into cold water.

-

The precipitated crude ethyl indole-2-carboxylate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure ethyl indole-2-carboxylate.

Protocol 2: One-Pot Synthesis of Substituted Ethyl Indole-2-carboxylates

This protocol is a more streamlined approach where the intermediate hydrazone is not isolated.

-

Japp-Klingemann Reaction: Follow steps 1-4 as described in Protocol 1, Step A.

-